2,5-dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
Description
2,5-Dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a 2,5-dichlorinated benzene ring linked via an amide bond to a 4-chloro-substituted benzothiazole moiety.
Properties
IUPAC Name |
2,5-dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2OS/c15-7-4-5-9(16)8(6-7)13(20)19-14-18-12-10(17)2-1-3-11(12)21-14/h1-6H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKECYXQRFFIXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-4-chlorobenzothiazole with 2,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
2,5-dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common reagents used in these reactions include sodium hydride, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . It can also interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
The compound is compared below with structurally related benzamide and benzothiazole derivatives, focusing on substituent effects, molecular properties, and applications.
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Analogs
Key Differences and Implications
Substituent Positions on Benzamide: The target compound’s 2,5-dichloro configuration creates distinct electronic and steric effects compared to analogs like Propachlor (3,5-dichloro) or 2,4-dichloro-N-(thiazol-2-yl)benzamide . The ortho/para chlorine arrangement may influence hydrogen bonding or π-π stacking in biological targets.
Benzothiazol vs. Thiazol Systems :
- The target’s benzothiazol ring (aromatic fused system) enhances planarity and lipophilicity compared to simpler thiazol derivatives (e.g., ). The 4-chloro substituent further increases molecular weight and may improve membrane permeability .
Functional Group Diversity :
- Radiopharmaceuticals like [11C]raclopride () incorporate methoxy and hydroxy groups for receptor targeting, whereas the target compound lacks polar substituents, suggesting different pharmacokinetic profiles .
Physicochemical Properties
- Lipophilicity : The target compound’s three chlorine atoms and benzothiazol system likely increase logP compared to less halogenated analogs, impacting bioavailability and metabolic stability.
Biological Activity
2,5-Dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.24 g/mol. The compound features a benzothiazole moiety, which contributes significantly to its biological properties.
The primary mechanism of action for this compound involves the inhibition of enzymes that are crucial for bacterial growth and proliferation. It disrupts several biochemical pathways by:
- Inhibiting enzyme activity : The compound targets specific enzymes involved in cell wall synthesis and DNA replication.
- Disrupting protein synthesis : By interfering with the synthesis of essential proteins, it leads to cell death in susceptible bacteria.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against different microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
| Candida albicans | 12 µg/mL |
| Cryptococcus neoformans | 15 µg/mL |
These findings suggest that the compound has the potential to be developed as a new antimicrobial agent, particularly in light of rising antibiotic resistance.
Case Studies
- Antifungal Activity : A study demonstrated that the compound exhibited antifungal properties against Candida albicans and Cryptococcus neoformans, with IC50 values comparable to established antifungal agents like amphotericin B .
- Antibacterial Efficacy : Another research highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results in both in vitro and in vivo models .
Comparative Analysis
When compared to other benzothiazole derivatives, this compound shows superior activity due to its unique structural features. For instance:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 10 | Antibacterial |
| 2-Aminobenzothiazole | 30 | Antibacterial |
| 4-Chlorobenzothiazole | 25 | Antifungal |
This comparative analysis indicates that the compound’s chlorinated substituents enhance its biological activity.
Research Applications
The compound is not only significant for its antimicrobial properties but also has potential applications in:
- Medicinal Chemistry : As a lead compound for developing new antibiotics.
- Agricultural Science : Its antifungal properties can be explored for use in crop protection.
- Material Science : Due to its unique chemical structure, it may serve as a precursor for synthesizing novel materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
